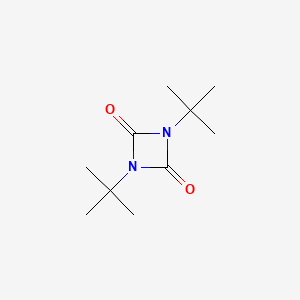
1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione is a chemical compound with the molecular formula C10H18N2O2 It is characterized by the presence of two tert-butyl groups attached to a diazetidine ring, which contains two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione typically involves the reaction of tert-butyl isocyanate with a suitable diamine. One common method is the cyclization of N,N’-di-tert-butylurea under acidic conditions to form the diazetidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s diazetidine ring and tert-butyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide: This compound has a similar diazetidine ring structure but contains a phosphorus atom instead of carbonyl groups.
3,5-Di-tert-butyl-o-benzoquinone: This compound features tert-butyl groups attached to a benzoquinone ring, differing in the core structure.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: This compound has a triazinane ring with tert-butyl groups and hydroxybenzyl substituents.
Uniqueness
1,3-Di-tert-butyl-1,3-diazetidine-2,4-dione is unique due to its specific diazetidine ring structure and the presence of two tert-butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
30885-14-4 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1,3-ditert-butyl-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)11-7(13)12(8(11)14)10(4,5)6/h1-6H3 |
Clé InChI |
YNVGSDMMTJGWRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)N(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


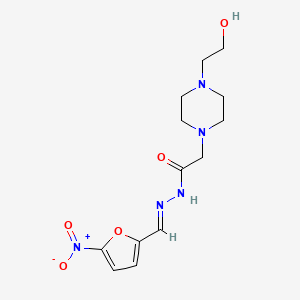
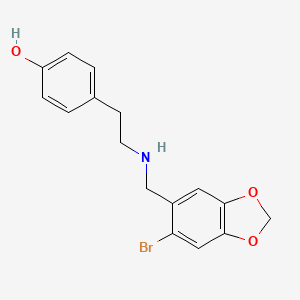
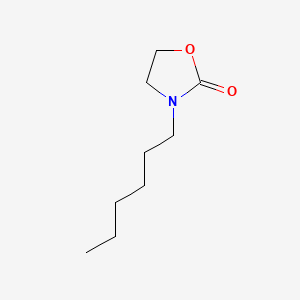
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
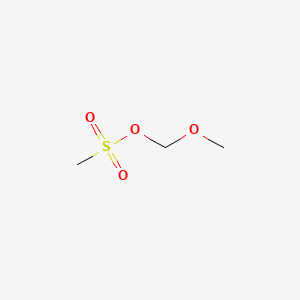
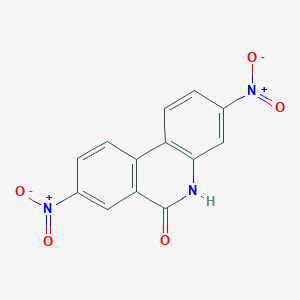
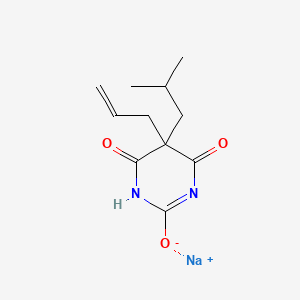
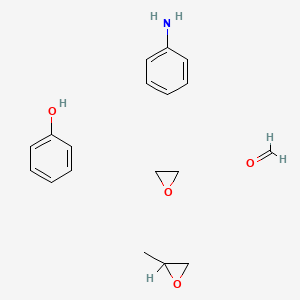

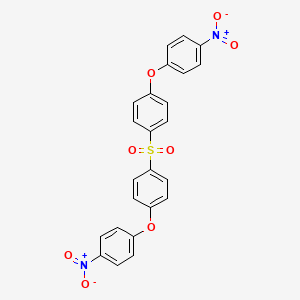
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
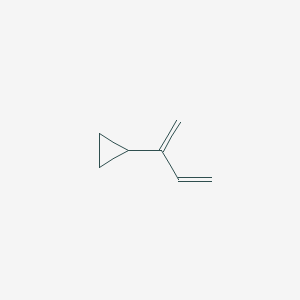
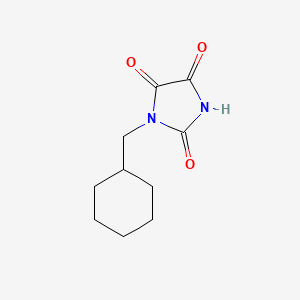
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
